Cas no 142891-14-3 (8α-Methacryloyloxy-13-ethoxyvernojalcanolide)

8α-Methacryloyloxy-13-ethoxyvernojalcanolide 化学的及び物理的性質
名前と識別子
-
- [(4S,6R,6As,9R,10S,10aS)-6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate
- 8
- 8|A-Methacryloyloxy-13-ethoxyvernojalcanolide
- AKOS040761277
- 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide
- 142891-14-3
- 8α-(2-Methyl)acryloyloxy-13-ethoxyvernojalcanolide
- 8α-Methacryloyloxy-13-ethoxyvernojalcanolide
-
- インチ: 1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3/t17-,21-,22+,23+,24-,25-/m0/s1
- InChIKey: CUSUNKHEMNVTPT-AXLMPSDQSA-N
- ほほえんだ: O1C(C(COCC)=C2[C@H](C[C@](C)([C@]3(CC[C@](C)([C@@H]([C@]132)OC(C)=O)O)O)OC(C)=O)OC(C(=C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 510.21011190g/mol
- どういたいしつりょう: 510.21011190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 36
- 回転可能化学結合数: 10
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 155
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 589.8±50.0 °C at 760 mmHg
- フラッシュポイント: 189.5±23.6 °C
- じょうきあつ: 0.0±3.8 mmHg at 25°C
8α-Methacryloyloxy-13-ethoxyvernojalcanolide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8α-Methacryloyloxy-13-ethoxyvernojalcanolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3299-1 mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3299-1 ml * 10 mm |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN3299-5mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN3299-1 mL * 10 mM (in DMSO) |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M83740-5 mg |
8α-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN3299-5 mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
8α-Methacryloyloxy-13-ethoxyvernojalcanolide 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
8α-Methacryloyloxy-13-ethoxyvernojalcanolideに関する追加情報
Recent Advances in the Study of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3)
8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3) is a sesquiterpene lactone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its biological activities, synthetic pathways, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer research. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding this compound.
The compound's structural backbone, derived from vernojalcanolide, is modified with methacryloyloxy and ethoxy groups, which are believed to enhance its bioactivity and stability. Recent synthetic efforts have optimized the production of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide, enabling larger-scale studies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory effects on NF-κB signaling, a key pathway in inflammation and cancer progression, with an IC50 value of 1.2 μM in vitro.
In anticancer research, 8α-Methacryloyloxy-13-ethoxyvernojalcanolide has shown promising activity against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial dysfunction and ROS generation, as reported in a 2024 Cell Death & Disease publication. Notably, its selectivity index for cancer cells over normal cells was found to be significantly higher than that of conventional chemotherapeutic agents, suggesting a favorable safety profile.
Pharmacokinetic studies have also advanced, with recent work focusing on improving the compound's bioavailability. A 2023 study in Drug Metabolism and Disposition identified that esterase-mediated hydrolysis of the methacryloyloxy group occurs rapidly in plasma, leading to the formation of active metabolites. This finding has prompted the development of prodrug strategies to enhance systemic exposure, with several analogs currently under preclinical evaluation.
The compound's potential as a lead structure for drug development is further supported by computational modeling studies. Molecular docking analyses published in early 2024 suggest that 8α-Methacryloyloxy-13-ethoxyvernojalcanolide interacts with multiple targets in inflammatory pathways, including COX-2 and 5-LOX, potentially explaining its broad-spectrum anti-inflammatory effects observed in animal models of rheumatoid arthritis and colitis.
Despite these advances, challenges remain in the clinical translation of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide. Current research gaps include the need for more comprehensive toxicity studies and the development of formulations to address its limited aqueous solubility. Ongoing studies are exploring nanoparticle-based delivery systems to overcome these limitations, with preliminary results showing enhanced tumor accumulation in xenograft models.
In conclusion, 8α-Methacryloyloxy-13-ethoxyvernojalcanolide represents a promising candidate for further development in both anti-inflammatory and anticancer applications. The convergence of synthetic chemistry, biological evaluation, and formulation science in recent studies has significantly advanced our understanding of this compound, positioning it as a valuable scaffold for future drug discovery efforts in chemical biology and medicinal chemistry.
142891-14-3 (8α-Methacryloyloxy-13-ethoxyvernojalcanolide) 関連製品
- 1909337-34-3(3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride)
- 1997541-83-9(2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-)
- 1193389-64-8((5-methyl-2-thienyl)-piperazin-1-yl-methanone;hydrochloride)
- 2259676-33-8(9,9'-Bianthracene, 10,10'-dibromo-2,2'-diphenyl-)
- 1261816-55-0(2-Bromo-2'-chloro-5'-(trifluoromethyl)propiophenone)
- 2171720-05-9(5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane)
- 2228297-81-0(O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)
- 2229143-33-1(3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)
- 1804514-21-3(2-Cyano-6-mercaptoisonicotinic acid)
- 564484-67-9(1-(prop-2-en-1-yl)piperidine-2,5-dione)




